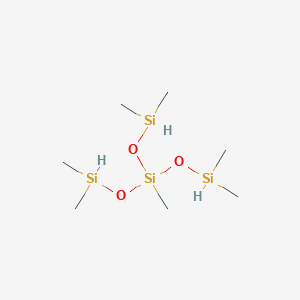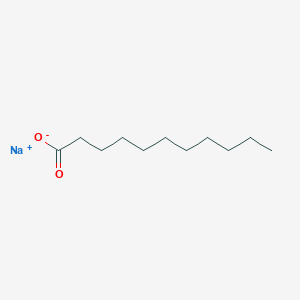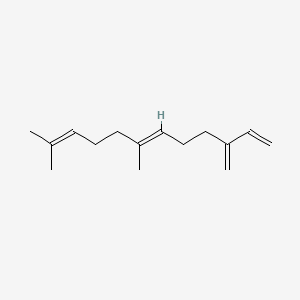
sodium;trimethyl(oxido)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C₃H₉NaOSi . It is the sodium salt of the conjugate base derived from trimethylsilanol. This compound appears as a white solid and is known for its unique molecular structure, which consists of a cluster with Na-O-Na linkages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium;trimethyl(oxido)silane can be synthesized through the reaction of trimethylsilanol with sodium hydride. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:
(CH₃)₃SiOH + NaH → (CH₃)₃SiONa + H₂
Industrial Production Methods: In industrial settings, this compound is often produced in large quantities using similar methods but with more controlled conditions to ensure purity and yield. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;trimethyl(oxido)silane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form siloxane compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: It can reduce metal salts to their respective metals.
Substitution: It reacts with alkyl halides to form alkylsilanes.
Major Products:
Oxidation: Siloxane compounds.
Reduction: Pure metals.
Substitution: Alkylsilanes
Aplicaciones Científicas De Investigación
Sodium;trimethyl(oxido)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxane bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug delivery systems.
Industry: It is used in the production of silicone-based materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of sodium;trimethyl(oxido)silane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged oxygen atom in the compound. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparación Con Compuestos Similares
Potassium trimethylsilanolate: Similar in structure but uses potassium instead of sodium.
Sodium silox: Another sodium-based silanol compound with different alkyl groups.
Uniqueness: Sodium;trimethyl(oxido)silane is unique due to its specific reactivity and stability, making it a valuable reagent in both laboratory and industrial settings. Its ability to form stable siloxane bonds and act as a nucleophile in various reactions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
sodium;trimethyl(oxido)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OSi.Na/c1-5(2,3)4;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUIYJWTSJUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














